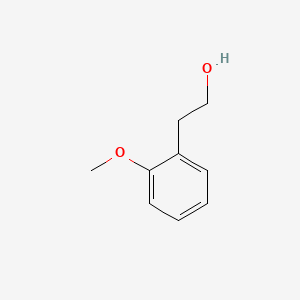

2-(2-Methoxyphenyl)ethanol

描述

The exact mass of the compound 2-Methoxyphenethyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101847. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDRDNQLEMMNNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225136 | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-18-7 | |

| Record name | 2-(2-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7417-18-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Methoxyphenyl)ethanol" physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 7417-18-7), a key aromatic alcohol with applications in pharmaceutical synthesis, fragrance chemistry, and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed data, validated experimental protocols, and mechanistic insights into the compound's behavior. We will delve into its structural and spectroscopic characterization, synthesis, and safe handling procedures, grounding all claims in authoritative references.

Compound Identification and Structural Elucidation

This compound, also known as o-Methoxyphenethyl alcohol, is an organic compound featuring a phenethyl alcohol scaffold substituted with a methoxy group at the ortho position of the benzene ring.[1] This substitution pattern is critical to its chemical reactivity and physical properties, distinguishing it from its meta- and para-isomers. The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) ether group imparts both hydrogen-bonding capability and a degree of polarity, while the aromatic ring provides a hydrophobic character.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These properties are essential for designing experimental conditions, ensuring proper storage, and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol | [1][2] |

| CAS Number | 7417-18-7 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.076 g/mL at 25 °C | [3] |

| Boiling Point | 133-135 °C at 10 mmHg | [3] |

| Melting Point | 37 °C (low-melting solid) | [3] |

| Refractive Index (n²⁰/D) | 1.540 | [3] |

| Solubility | Limited in water; Soluble in ethanol, ether, DMSO, methanol | [1][4] |

| XLogP3 | 2.0 | [2] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence of the compound's carbon skeleton and proton environments. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, ethyl, and methoxy protons.

-

δ 7.27 - 7.10 (m, 2H): Aromatic protons (Ar-H).

-

δ 6.96 - 6.78 (m, 2H): Aromatic protons (Ar-H).

-

δ 3.86 - 3.71 (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 3.78 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.95 - 2.80 (m, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-).

-

δ 2.18 (s, 1H): Hydroxyl proton (-OH).[5]

¹³C NMR (CDCl₃): The carbon spectrum confirms the presence of nine distinct carbon atoms.

-

δ 157.5: Aromatic carbon attached to the methoxy group (C-O).

-

δ 130.8, 128.0, 127.5, 120.8, 110.3: Aromatic carbons (C-H and C-C).

-

δ 61.9: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

-

δ 55.2: Methoxy carbon (-OCH₃).

-

δ 35.8: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).

(Note: ¹³C NMR chemical shifts are representative values sourced from spectral data and typical ranges for these functional groups.)[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

-

3500-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the hydroxyl group, broadened due to hydrogen bonding.[1][7]

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching.[3]

-

2950-2850 cm⁻¹ (medium to strong): Aliphatic C-H stretching from the ethyl and methoxy groups.[3]

-

1700-1500 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[3]

-

1260-1050 cm⁻¹ (strong): C-O stretching from the alcohol and the aryl ether.[1][7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): m/z = 152 (confirms the molecular weight).[5]

-

Base Peak: m/z = 91. This peak corresponds to the formation of the tropylium ion, a common and stable fragment in compounds containing a benzyl group, formed after rearrangement.[5]

-

Key Fragment: m/z = 121. This significant fragment arises from the loss of the -CH₂OH group (31 Da) via alpha-cleavage, a characteristic fragmentation pathway for primary alcohols.[5]

Caption: Major EI-MS fragmentation pathways.

Synthesis Methodology: Reduction of 2-Methoxyphenylacetic Acid

A reliable and common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is chosen over milder agents like NaBH₄ because it is potent enough to reduce carboxylic acids directly to primary alcohols.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because it is aprotic (does not react with LiAlH₄) and effectively dissolves the reactants. Anhydrous conditions are critical to prevent the violent quenching of the highly reactive LiAlH₄ by water.

-

Work-up: The reaction is carefully quenched with water and a strong base (like NaOH) to neutralize the excess reducing agent and precipitate aluminum salts, which can then be easily removed by filtration.

Experimental Protocol

Materials:

-

2-Methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Distilled water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the reaction flask and cool the mixture to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-methoxyphenylacetic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the reaction goes to completion.

-

Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and slowly add distilled water (volume equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% NaOH solution (same volume as the water), and finally, add more distilled water (3 times the initial volume of water).

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then remove it by vacuum filtration, washing the solid with fresh diethyl ether. Collect the filtrate, which contains the product.

-

Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with many organic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes.

-

Hazards: May cause skin and eye irritation upon direct contact.[1]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct light and incompatible materials such as strong oxidizing agents.[1]

-

Fire Safety: Prevent fire caused by electrostatic discharge. Use non-sparking tools.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.

-

Pharmaceutical Intermediates: Its structure is incorporated into various larger molecules of pharmaceutical interest. The primary alcohol can be easily converted into other functional groups (aldehydes, esters, halides), making it a versatile precursor.

-

Fragrance Industry: Its pleasant odor makes it a component in the formulation of fragrances.[1]

-

Antioxidant Research: The phenolic ether structure suggests that it and its derivatives may possess biological activity, including potential antioxidant properties, which is an area of ongoing research.[1]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 13C NMR [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

"2-(2-Methoxyphenyl)ethanol" CAS number 7417-18-7

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanol (CAS: 7417-18-7)

Introduction

This compound, also known as o-Methoxyphenethyl alcohol, is an aromatic organic compound with the CAS number 7417-18-7.[1][2][3] Structurally, it is characterized by a phenethyl alcohol core with a methoxy group (-OCH3) at the ortho position of the benzene ring. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and fragrances.[1] Its potential biological activities, including antioxidant properties and enzyme inhibition, further extend its interest to researchers in drug discovery and life sciences.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the compound's physicochemical properties, synthesis and purification methodologies, detailed analytical characterization, reactivity, applications, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Physicochemical and Computational Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a colorless to pale yellow liquid with a pleasant odor.[1] It exhibits solubility in common organic solvents like ethanol and ether, while its solubility in water is limited due to the hydrophobic nature of the aromatic ring.[1]

Chemical Structure

Caption: 2D Structure of this compound.

Data Summary Table

The following table summarizes key identifiers and computed properties, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 7417-18-7 | [1][2][3][5][6] |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][6] |

| Molecular Weight | 152.19 g/mol | [2][3][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | o-Methoxyphenethyl alcohol, 2-Methoxybenzeneethanol | [1][2][6] |

| InChIKey | XLDRDNQLEMMNNH-UHFFFAOYSA-N | [1][6] |

| SMILES | COC1=CC=CC=C1CCO | [6] |

| Physicochemical Data | ||

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 133-135 °C at 10 mmHg | [7] |

| Specific Gravity | 1.089 - 1.093 @ 20°C | [5] |

| Refractive Index | 1.538 - 1.542 @ 20°C | [5][7] |

| Computed Properties | ||

| XLogP3 | 2.0 | [6] |

| Hydrogen Bond Donor Count | 1 | [2][6] |

| Hydrogen Bond Acceptor Count | 2 | [2][6] |

| Rotatable Bond Count | 3 | [2][6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor. This approach offers high yields and excellent control over the final product.

Synthetic Rationale: Reduction of 2-Methoxyphenylacetic Acid

A reliable and scalable method for synthesizing this compound is the reduction of 2-methoxyphenylacetic acid. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Causality of Experimental Choices:

-

Precursor: 2-Methoxyphenylacetic acid is a commercially available and stable starting material.

-

Reducing Agent: LiAlH₄ is chosen because it is one of the few reagents potent enough to reduce a carboxylic acid directly to a primary alcohol. Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally ineffective for this transformation.

-

Solvent: Anhydrous aprotic solvents like THF are critical. LiAlH₄ reacts violently with protic solvents (e.g., water, alcohols). THF is an excellent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for gentle reflux to ensure the reaction goes to completion.

-

Workup: The reaction is quenched by the careful, sequential addition of water and a strong base (like NaOH). This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a manageable solid (aluminum hydroxide), which can be easily removed by filtration.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: Equip a dry 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in 100 mL of anhydrous THF in the flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Addition of Starting Material: Dissolve 2-methoxyphenylacetic acid (1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction back to 0°C. Cautiously and slowly add 10 mL of water dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 10 mL of 15% aqueous NaOH solution, and finally, another 20 mL of water.

-

Filtration and Extraction: A white precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF. Combine the filtrates and concentrate under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

The crude product can be purified by silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the mobile phase.

-

Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a clear oil. Purity is typically ≥98%.[2]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Caption: A logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[8]

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the aromatic protons (showing splitting patterns characteristic of an ortho-substituted ring), the two methylene (-CH₂-) groups, and the methoxy (-OCH₃) protons.

-

¹³C NMR: Shows the number of chemically distinct carbon atoms. Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule.

Protocol: NMR Sample Preparation

-

Weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Expected Molecular Ion: The exact mass is 152.08373 Da.[6] In high-resolution mass spectrometry (HRMS), this value can be confirmed with high precision.

-

Key Fragmentation Pathways: Under electron ionization (EI), common fragmentation would involve the loss of a water molecule (H₂O) from the alcohol, benzylic cleavage to form a stable tropylium-type ion, and cleavage of the C-C bond between the two ethyl carbons.

Protocol: MS Sample Preparation

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

-

Acquire data in the appropriate mass range (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

-

O-H Stretch: A strong, broad absorption band is expected around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (primary alcohol) is expected.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Protocol: IR Sample Acquisition (ATR)

-

Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Reactivity and Applications

The chemical nature of this compound is dictated by its three primary components: the primary alcohol, the aromatic ring, and the methoxy ether group.

Chemical Reactivity

-

Alcohol Group: The primary hydroxyl group is the most reactive site. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and conversion to alkyl halides.

-

Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, steric hindrance from the adjacent ethyl group may favor substitution at the para position (position 5).

-

Ether Group: The methoxy ether is generally stable but can be cleaved under harsh conditions (e.g., using strong acids like HBr).

Applications in Research and Development

-

Pharmaceutical Synthesis: As a functionalized phenethyl alcohol derivative, it serves as a key intermediate for more complex molecular targets in drug discovery. Its structure is a component of various biologically active compounds.

-

Fragrance Industry: Phenethyl alcohols and their derivatives are known for their pleasant floral scents. This compound is used in the formulation of fragrances.[1]

-

Enzyme Inhibition Studies: It has been shown to inhibit tyrosinase activity in vitro and may have applications in studying melanogenesis.[4] It has also been identified in Rhodiola and is associated with inhibiting bacterial growth.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. Based on available GHS data, the compound presents moderate hazards.

GHS Hazard Information

-

Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[10]

-

Signal Word: Warning.[10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling.

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from light and strong oxidizing agents.[1] Recommended storage temperature is 4°C for long-term stability.[2]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

This compound (CAS: 7417-18-7) is a versatile chemical intermediate with significant utility in both industrial and research settings. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for chemists and pharmacologists. A thorough understanding of its analytical characterization and adherence to safety protocols are paramount for its successful and safe application. This guide provides the foundational knowledge and practical protocols necessary for professionals working with this compound.

References

- 1. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 2-(2-Methoxyphenethyl) alcohol | 7417-18-7 | FM70727 [biosynth.com]

- 5. 2-(ortho-anisyl) ethanol, 7417-18-7 [thegoodscentscompany.com]

- 6. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxyphenethyl alcohol,7417-18-7 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]

- 8. benchchem.com [benchchem.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of o-Methoxyphenethyl Alcohol

This guide provides a comprehensive overview of a robust laboratory-scale synthesis of o-methoxyphenethyl alcohol, also known as 2-(2-methoxyphenyl)ethanol. The document details the rationale behind the chosen synthetic route, a step-by-step experimental protocol, and a full suite of characterization methods to validate the structure and purity of the final product. This content is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

o-Methoxyphenethyl alcohol is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals and specialty chemicals. Its structure, featuring a primary alcohol and a methoxy-substituted aromatic ring, allows for a variety of subsequent chemical transformations.

The primary synthetic challenge lies in the selective reduction of a carbonyl group at the benzylic position without affecting the aromatic ring. While several methods exist, the reduction of a carboxylic acid offers a direct and high-yielding pathway. This guide focuses on the reduction of o-methoxyphenylacetic acid using lithium aluminum hydride (LAH), a powerful and versatile reducing agent.

Causality for Synthetic Route Selection:

The choice of lithium aluminum hydride (LiAlH₄) is deliberate. Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LAH is a potent hydride donor capable of efficiently converting both carboxylic acids and their ester derivatives to primary alcohols.[1][2][3][4] The high reactivity of LAH stems from the weaker, more polar Al-H bond compared to the B-H bond in borohydrides, making the hydride ion more nucleophilic.[1][3]

Caption: High-level workflow for the synthesis of o-Methoxyphenethyl Alcohol.

Synthesis Protocol: Reduction of o-Methoxyphenylacetic Acid

This section provides a detailed, self-validating protocol for the synthesis. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Safety Precautions:

-

Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It reacts violently with water and protic solvents to release flammable hydrogen gas.[1][5] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

-

Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The reaction should be conducted in a chemical fume hood.

Materials and Reagents:

-

o-Methoxyphenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Experimental Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

The entire apparatus must be oven- or flame-dried before assembly to remove all traces of moisture.

-

A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask under a positive pressure of inert gas. The flask is cooled to 0 °C in an ice-water bath.

-

-

Addition of Starting Material:

-

o-Methoxyphenylacetic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF in the dropping funnel.

-

This solution is added dropwise to the stirred LAH suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.[6] Rationale: This slow, controlled addition prevents an uncontrolled exothermic reaction and ensures efficient reduction.

-

-

Reaction Progression:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Quenching and Workup (Fieser Method):

-

The reaction flask is cooled back to 0 °C.

-

The excess LAH is carefully quenched by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LAH in grams).

-

-

Rationale: This specific sequence is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the product.

-

The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms.

-

-

Isolation of Crude Product:

-

The solid aluminum salts are removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether or THF.

-

The combined organic filtrates are collected. An alternative workup involves adding 10% sulfuric acid to dissolve the salts, followed by liquid-liquid extraction.[6]

-

The organic layer is washed with deionized water and then with brine to remove residual inorganic impurities.

-

The solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude o-methoxyphenethyl alcohol.

-

Reaction Mechanism:

The reduction proceeds via a multi-step mechanism involving the nucleophilic attack of hydride ions from the aluminate complex onto the carbonyl carbon of the carboxylic acid.

Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid to a primary alcohol.

Purification

The crude product is typically a light-yellow oil. High purity is achieved through vacuum distillation . This technique is necessary because the boiling point of o-methoxyphenethyl alcohol at atmospheric pressure is high, and heating to that temperature could cause decomposition.

| Physical Properties | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | PubChem[7] |

| Molecular Weight | 152.19 g/mol | PubChem[7] |

| Appearance | Clear Liquid | --- |

| Boiling Point | 141-143 °C at 12 mmHg | Sigma-Aldrich[8] |

| Density | ~1.075 g/mL at 25 °C | Sigma-Aldrich[8] |

Characterization and Validation

To confirm the identity and assess the purity of the synthesized o-methoxyphenethyl alcohol, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[9]

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄ ) |

| ~ 3.85 | Singlet | 3H | Methoxy group (-OCH₃ ) |

| ~ 3.80 | Triplet | 2H | Methylene group adjacent to OH (-CH₂ OH) |

| ~ 2.90 | Triplet | 2H | Methylene group adjacent to ring (Ar-CH₂ -) |

| ~ 2.5 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH ) |

Note: The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.5 | Aromatic C (quaternary, attached to -OCH₃) |

| ~ 130.5 | Aromatic C-H |

| ~ 128.0 | Aromatic C (quaternary) |

| ~ 127.5 | Aromatic C-H |

| ~ 120.8 | Aromatic C-H |

| ~ 110.5 | Aromatic C-H |

| ~ 61.5 | Methylene Carbon (-C H₂OH) |

| ~ 55.3 | Methoxy Carbon (-OC H₃) |

| ~ 35.5 | Methylene Carbon (Ar-C H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 (Broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~ 1030 | C-O Stretch | Primary Alcohol (R-CH₂-OH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound at m/z = 152.

-

Key Fragmentation: A prominent fragment is often observed at m/z = 121, corresponding to the loss of the -CH₂OH group, resulting in a stable benzylic cation.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of o-methoxyphenethyl alcohol via the lithium aluminum hydride reduction of o-methoxyphenylacetic acid. The detailed protocol, including safety considerations, workup, and purification, provides a robust framework for laboratory preparation. The comprehensive characterization data, including expected NMR, IR, and MS results, serves as a benchmark for validating the identity and purity of the synthesized product, ensuring its suitability for subsequent research and development applications.

References

- 1. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. adichemistry.com [adichemistry.com]

- 4. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methoxyphenethyl alcohol 97 5020-41-7 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenyl)ethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a valuable aromatic alcohol intermediate. Moving beyond a simple tabulation of data, this document elucidates the underlying molecular principles governing its solubility, offers a predictive framework based on Hansen Solubility Parameters (HSP), and provides a robust, step-by-step experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of this compound's solubility to streamline process development and ensure product quality.

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process viability and therapeutic efficacy. For a compound like this compound, its solubility profile dictates the choice of solvents for reaction media, dictates the efficiency of crystallization for purification, and influences the selection of excipients in formulation design. A poorly characterized solubility profile can lead to significant downstream challenges, including suboptimal reaction yields, inefficient purification, and poor bioavailability of the final API. This guide addresses this critical need by providing a multi-faceted examination of the solubility of this compound, grounding theoretical predictions in practical, verifiable experimental methodology.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is a direct consequence of its molecular structure. The molecule possesses a distinct combination of polar and non-polar features: a hydrophobic benzene ring, a polar hydroxyl (-OH) group capable of hydrogen bonding, and an ether (-OCH₃) group which also acts as a hydrogen bond acceptor.[1][2]

The interplay of these features dictates its interaction with various solvents. The fundamental principle of "like dissolves like" provides a preliminary framework: polar solvents are expected to interact favorably with the hydroxyl group, while non-polar solvents will interact with the phenyl ring.[3] A more nuanced understanding, however, requires a quantitative look at its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

| XLogP3 (Predicted) | 2.0 | [2] |

| Appearance | Colorless to pale yellow liquid |[1] |

The XLogP3 value of 2.0 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, its solubility in water will be limited.[1] The presence of one hydrogen bond donor (the -OH group) and two acceptors (the -OH and -OCH₃ oxygens) is the primary driver for its solubility in protic and polar aprotic solvents.[2]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative tool. This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing specific intermolecular forces: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]

Table 2: Hansen Solubility Parameters for Common Organic Solvents and Predicted Solubility for this compound

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility | Rationale / Solvent Class |

|---|---|---|---|---|---|

| n-Hexane | 14.9 | 0.0 | 0.0 | Low | Non-polar Aliphatic |

| Toluene | 18.0 | 1.4 | 2.0 | Medium | Aromatic Hydrocarbon |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | High | Ether; H-bond acceptor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Polar Ether; H-bond acceptor |

| Acetone | 15.5 | 10.4 | 7.0 | High | Ketone; Polar aprotic |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Ester; Polar aprotic |

| Methanol | 14.7 | 12.3 | 22.3 | Very High | Polar Protic Alcohol |

| Ethanol | 15.8 | 8.8 | 19.4 | Very High | Polar Protic Alcohol |

| Isopropanol | 15.8 | 6.1 | 16.4 | Very High | Polar Protic Alcohol |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Polar Aprotic |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Medium-High | Polar Aprotic |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Medium | Chlorinated Solvent |

HSP values are compiled from various sources for illustrative purposes.[6][7]

This predictive framework aligns with qualitative observations that this compound is soluble in ethanol and ether.[1] Its solubility is expected to be highest in polar protic solvents like short-chain alcohols (Methanol, Ethanol) due to their ability to participate in hydrogen bonding both as donors and acceptors. High solubility is also predicted in polar aprotic solvents like THF, Acetone, and Ethyl Acetate, which can accept hydrogen bonds from the solute's hydroxyl group. Aromatic solvents like toluene are expected to show moderate solubility due to favorable pi-pi stacking interactions with the phenyl ring. Conversely, non-polar aliphatic solvents like hexane are predicted to be poor solvents.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard in the field.[8][9]

4.1. Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector (or other suitable quantitative method)

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved liquid/solid remains at the end of the experiment, confirming saturation. A starting point is to add ~100 mg of the solute to 2 mL of each test solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium. Causality Note: A 24-hour period is typically adequate, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is recommended to definitively establish the time to equilibrium for this specific solute-solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle. Trustworthiness Note: This step is crucial to prevent clogging the filter and to avoid artificially high concentration readings from suspended microdroplets.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is mandatory to remove all undissolved material. The filter material must be chemically inert to the solvent to prevent leaching of contaminants or adsorption of the analyte.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is illustrated below.

References

- 1. CAS 7417-18-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Hansen solubility parameters [stenutz.eu]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

"2-(2-Methoxyphenyl)ethanol" derivatives and their potential uses

An In-depth Technical Guide to the Synthesis and Application of 2-(2-Methoxyphenyl)ethanol Derivatives

Abstract

Derivatives of this compound represent a versatile class of compounds with significant potential across multiple domains of pharmaceutical and chemical research. Characterized by a core structure containing a methoxy-substituted phenyl ring attached to an ethanol moiety, this scaffold serves as a foundational building block for molecules with diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. We will explore key areas of biological activity, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by mechanistic insights and structure-activity relationships. Furthermore, this document furnishes detailed experimental protocols for both synthesis and biological evaluation, aiming to equip researchers with the practical knowledge required to innovate within this promising chemical space.

The Core Moiety: this compound

This compound, also known as o-methoxyphenethyl alcohol, is an aromatic organic compound with the molecular formula C₉H₁₂O₂.[2][3] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the ortho position and an ethanol (-CH₂CH₂OH) chain.[1] This arrangement provides a unique combination of hydrophobicity from the aromatic ring and polarity from the hydroxyl group, rendering it soluble in organic solvents like ethanol and ether with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7417-18-7 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | This compound | [2] |

The primary utility of the parent compound lies in its role as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fragrances.[1] The reactive hydroxyl group and the activatable phenyl ring serve as strategic points for chemical modification to generate a library of derivatives with tailored biological activities.

Synthetic Strategies for Derivatization

The generation of this compound derivatives is pivotal for enhancing or modifying its intrinsic biological properties. Synthetic modifications typically target the terminal hydroxyl group or the aromatic ring. A common and effective strategy involves the conversion of the alcohol to an amine, which can then participate in coupling reactions to introduce diverse functionalities. This approach is exemplified in the synthesis of precursors for significant pharmaceutical agents.

Workflow for Synthesis of a Phenoxyethylamine Derivative

The following diagram illustrates a generalized workflow for converting this compound into a more complex derivative, a key step in building pharmacologically active molecules.

References

A Technical Guide to 2-(2-Methoxyphenyl)ethanol: Synthesis, Properties, and a Critical Evaluation of its Putative Natural Occurrence

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)ethanol (CAS 7417-18-7), a significant aromatic alcohol in synthetic organic chemistry. The document details the compound's chemical identity, physicochemical properties, established synthetic routes, and modern analytical methodologies for its characterization and quantification. Primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and fine fragrances, its industrial and research applications are also discussed. A key focus of this guide is a critical evaluation of the current scientific literature regarding its natural occurrence. While its isomers, such as 2-(4-methoxyphenyl)ethanol, are well-documented natural products, evidence for the natural origin of the ortho-substituted isomer is not robustly established. This guide addresses this knowledge gap by comparing it with its known natural analogs and presenting a hypothetical biosynthetic pathway to stimulate further research. This document is intended for researchers, chemists, and professionals in drug development and the fragrance industry.

Part 1: Chemical Identity and Physicochemical Properties

This compound, also known as o-methoxyphenethyl alcohol, is an organic compound characterized by a 2-hydroxyethyl group attached to a benzene ring, which is substituted with a methoxy group at the ortho position.[1] This structure imparts a unique combination of polarity from the hydroxyl group and hydrophobicity from the methoxy-substituted phenyl ring, influencing its solubility and reactivity. The compound is typically a colorless to pale yellow liquid with a pleasant, mild floral odor.[1]

Its key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methoxyphenethyl alcohol, o-Methoxyphenethyl alcohol, Benzeneethanol, 2-methoxy- | [2] |

| CAS Number | 7417-18-7 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

| Boiling Point | Approx. 257-258 °C (estimated) | [3] |

| LogP (predicted) | 1.23 | [4] |

Part 2: A Critical Evaluation of Natural Occurrence

A thorough review of scientific databases and literature reveals a notable scarcity of primary evidence confirming this compound as a naturally occurring compound. This stands in contrast to its positional isomers, particularly 2-(4-methoxyphenyl)ethanol (the para-isomer), which is a well-documented constituent of various plants, including Nymphaea rudgeana and Amorphophallus albispathus.[5][6] The meta-isomer, 2-(3-methoxyphenyl)ethanol, is also recognized.[7]

The absence of definitive identification in natural sources suggests that this compound is predominantly, if not exclusively, a synthetic molecule. Its presence in commercial applications is a result of chemical synthesis rather than extraction from natural materials.[1]

Hypothetical Biosynthetic Pathway

From a biochemical perspective, if this compound were to be discovered in nature, its biosynthesis would likely originate from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. This pathway is the source of a vast array of plant secondary metabolites. A plausible, though currently hypothetical, route could involve:

-

Conversion of L-phenylalanine to cinnamic acid.

-

Hydroxylation and Methylation to form o-coumaric acid and subsequently 2-methoxycinnamic acid.

-

Reduction of the carboxylic acid side chain, analogous to pathways producing other phenylethanoids.

This hypothetical pathway provides a logical framework for future investigations by natural product chemists who may seek to identify this compound in novel plant or microbial species.

Caption: Hypothetical biosynthetic route from L-Phenylalanine.

Part 3: Chemical Synthesis

As a synthetic intermediate, this compound can be prepared through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired scale, and yield. The most common and logical approach is the reduction of a corresponding carbonyl or carboxyl group.

Route 1: Reduction of 2-Methoxyphenylacetic Acid

This is a highly reliable and direct method. 2-Methoxyphenylacetic acid, a commercially available solid, serves as the starting material.[2][8] The carboxylic acid is reduced to the primary alcohol using a powerful reducing agent.

Causality: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. Therefore, a more potent hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), is required for this transformation. The reaction must be performed in an anhydrous aprotic solvent (e.g., diethyl ether or THF) to prevent the violent quenching of the highly reactive LiAlH₄. An acidic workup is necessary to protonate the resulting alkoxide intermediate to yield the final alcohol.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a dry nitrogen atmosphere.

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) at 0 °C (ice bath).

-

Substrate Addition: 2-Methoxyphenylacetic acid (1.0 eq.) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is brought to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely destroying excess hydride and precipitating aluminum salts into a filterable solid.

-

Workup & Purification: The resulting white precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Part 4: Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control in synthesis and for its detection in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to the compound's volatility and the method's high sensitivity and specificity.[9]

Protocol: GC-MS Quantification

Objective: To quantify this compound in a solution (e.g., a reaction mixture aliquot or a fragrance formulation).

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., with a Quadrupole analyzer) and an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a stock solution of a certified reference standard of this compound in ethyl acetate at 1000 µg/mL.

-

Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

-

Prepare an internal standard (IS) solution (e.g., 2-phenylethanol at 20 µg/mL) and spike it into all calibration standards and unknown samples. The IS corrects for variations in injection volume and instrument response.

-

Dilute the unknown sample to be within the calibration range.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection mode at 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, ramp to 240 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from solvents and related compounds.

-

MS Transfer Line: 250 °C.

-

Ion Source: EI at 70 eV, temperature at 230 °C.

-

Acquisition Mode: Can be run in full scan mode (e.g., m/z 40-300) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode is superior for sensitivity and selectivity. Key ions for this compound would include the molecular ion (m/z 152) and characteristic fragment ions (e.g., m/z 107, 91).

-

-

Data Analysis:

-

Identify the peaks for the analyte and the internal standard based on their retention times.

-

Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).[4][10]

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

-

Calculate the concentration of the unknown sample using the regression equation from the calibration curve.

-

Part 5: Industrial and Research Applications

This compound serves as a valuable building block in several areas of chemical synthesis.

-

Fragrance Industry: As a phenylethanol derivative, it possesses a desirable mild floral scent profile. It is used as an intermediate to synthesize more complex fragrance esters and ethers, which can have unique and potent aromas for use in perfumery and cosmetics.[11]

-

Pharmaceutical Synthesis: The molecule contains two reactive sites—the hydroxyl group and the activated aromatic ring—making it a versatile precursor for drug development. It can be incorporated into larger molecules to modulate properties like solubility, receptor binding, and metabolic stability.[1][12]

-

Research Chemicals: It is used in academic and industrial research as a starting material for creating novel compounds with potential biological activities.[1]

Part 6: Conclusion

This compound is a well-characterized synthetic aromatic alcohol with established utility in the fragrance and pharmaceutical industries. Its synthesis is straightforward, typically involving the reduction of 2-methoxyphenylacetic acid, and its analysis is robustly achieved via GC-MS. However, a critical gap exists in the scientific literature regarding its discovery and natural occurrence. Unlike its isomers, there is no definitive evidence to classify it as a natural product. This guide clarifies its status as a synthetic compound while providing a hypothetical biosynthetic framework to encourage further exploration by natural product researchers. Future studies are required to definitively establish its presence or absence in the natural world.

References

- 1. Explore Products | Smolecule [smolecule.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 7. 3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ez.restek.com [ez.restek.com]

- 11. 4-METHOXYPHENETHYL ALCOHOL | 702-23-8 [chemicalbook.com]

- 12. (2-Methoxyphenyl)acetic acid | CAS#:93-25-4 | Chemsrc [chemsrc.com]

"2-(2-Methoxyphenyl)ethanol" mechanism of action as an antioxidant

An In-Depth Technical Guide to the Antioxidant Mechanisms of 2-(2-Methoxyphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has driven significant research into the identification and characterization of novel antioxidant compounds. This compound, also known as o-Methoxyphenethyl alcohol, is a phenolic compound belonging to the guaiacol family of derivatives.[2] While direct, extensive research on this specific molecule is emerging, its structural similarity to well-studied 2-methoxyphenols provides a strong foundation for understanding its antioxidant potential.[3][4] This guide synthesizes the theoretical and practical aspects of its mechanism of action, focusing on direct radical scavenging, metal ion chelation, and modulation of endogenous antioxidant systems. We further provide detailed, field-proven protocols for the experimental validation of these mechanisms.

The Chemical Foundation of Antioxidant Activity

This compound is structurally defined by a benzene ring substituted with both a methoxy (-OCH3) group and an ethanol (-CH2CH2OH) group at ortho positions.[2][5] Its antioxidant capacity is primarily attributed to the guaiacyl moiety—the 2-methoxyphenol core. The hydroxyl group (-OH) on the aromatic ring is the principal functional site for antioxidant action.

Caption: Chemical structure of this compound.

The presence of the electron-donating methoxy group ortho to the hydroxyl group influences the electronic properties of the benzene ring, which is crucial for its radical scavenging efficacy.

Core Mechanisms of Antioxidant Action

The antioxidant strategy of this compound can be described as a multi-pronged defense against oxidative damage, encompassing direct intervention against free radicals and support for the cell's intrinsic defense systems.

Direct Radical Scavenging

This is the most direct mechanism by which phenolic antioxidants neutralize ROS. This compound can deactivate free radicals, such as the peroxyl radical (ROO•), through two primary pathways.[6][7]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. This process generates a stable phenoxyl radical, which is less reactive due to resonance stabilization across the aromatic ring. The HAT mechanism is considered the main scavenging process in nonpolar environments.[6]

Caption: Hydrogen Atom Transfer (HAT) mechanism.

-

Sequential Proton-Loss Electron-Transfer (SPLET): In polar, ionizing solvents like water or ethanol, the SPLET mechanism can become dominant.[6][8] It involves two steps: first, the phenolic hydroxyl group deprotonates to form a phenoxide anion (Ar-O⁻). This anion then donates an electron to the free radical to neutralize it. The SPLET mechanism's efficiency is highly dependent on the pH of the environment.[6]

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of oxidative damage through the Fenton and Haber-Weiss reactions, which generate the highly destructive hydroxyl radical (•OH). The ability of a compound to chelate these metal ions prevents them from participating in these reactions. The ortho-positioning of the hydroxyl and methoxy groups in this compound may provide a site for coordinating with metal ions, effectively sequestering them.[9] This mechanism disrupts the formation of the most damaging ROS at its source.[10]

Modulation of Endogenous Antioxidant Enzymes

Beyond direct chemical intervention, sophisticated antioxidants can bolster the cell's own defense machinery. This involves upregulating the expression and activity of key antioxidant enzymes.[10] While direct evidence for this compound is pending, related phenolic compounds have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of genes for enzymes like:

-

Superoxide Dismutase (SOD): Converts superoxide radicals (O₂•⁻) to hydrogen peroxide (H₂O₂).[10][11]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[8][11]

-

Glutathione Peroxidase (GPX): Reduces hydrogen peroxide and lipid hydroperoxides.[12]

Experimental Validation: Protocols and Methodologies

To validate the proposed antioxidant mechanisms, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating and are grounded in established methodologies.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from deep violet to pale yellow.[13][14]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at 517 nm.[13][15]

-

Workflow Diagram:

Caption: Workflow for the DPPH Radical Scavenging Assay.

-

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.[16]

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Prepare a positive control stock solution (e.g., Ascorbic Acid or Trolox) at the same concentration.

-

-

Assay Procedure:

-

Create a series of dilutions from the sample and control stock solutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).[17]

-

In a 96-well microplate, add 50 µL of each dilution to respective wells.

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Prepare a blank control containing 50 µL of solvent and 150 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

-

Data Analysis:

-

Measure the absorbance (A) at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

-

ABTS Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS•+ radical cation, which is blue-green in color.[18][19] Antioxidants reduce the radical, causing the color to fade.

-

Principle: The reduction of the pre-formed ABTS•+ radical cation is measured by the decrease in absorbance at 734 nm.[16]

-

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer (PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[16][20]

-

In a 96-well plate, add 20 µL of your sample dilutions (prepared as in the DPPH assay).

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6-10 minutes.[16]

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the % inhibition and IC50 value using the same formula as in the DPPH assay.

-

-

| Assay Comparison | DPPH | ABTS |

| Radical Type | Stable nitrogen radical | Cation radical |

| Solvent System | Organic (Methanol/Ethanol) | Aqueous or Organic |

| Wavelength | 517 nm | 734 nm |

| Reaction Time | ~30 minutes | ~6-10 minutes |

| Interference | Color interference possible | Less color interference |

Ferrous Ion (Fe²⁺) Chelating Assay

This assay evaluates the ability of the test compound to compete with ferrozine for the binding of ferrous ions.

-

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If the test compound chelates Fe²⁺, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity, which is measured at 562 nm.[9]

-

Detailed Protocol:

-

Reagent Preparation:

-

Prepare solutions of this compound and a positive control (e.g., EDTA).

-

Prepare a 2 mM FeCl₂ solution.

-

Prepare a 5 mM ferrozine solution.

-

-

Assay Procedure:

-

Mix 100 µL of the sample/control with 20 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 40 µL of 5 mM ferrozine.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 562 nm.

-

Calculate the percentage of Fe²⁺ chelating activity: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

-

-

Antioxidant Enzyme Activity Assays

To assess the indirect antioxidant effects, cell-based assays are required. Cells (e.g., HepG2, HT22) are treated with this compound, and cell lysates are then used to measure enzyme activity.

-

Catalase (CAT) Activity:

-

Principle: The assay measures the rate of H₂O₂ decomposition. The decrease in H₂O₂ concentration is monitored by the reduction in absorbance at 240 nm.[11][21]

-

Protocol:

-

Prepare cell lysate from treated and untreated cells.

-

Prepare a reaction mixture containing phosphate buffer (50 mM, pH 7.0) and 19 mM H₂O₂.

-

Add a small volume of cell lysate to the reaction mixture.

-

Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

-

Enzyme activity is expressed as units/mg of protein, where one unit decomposes 1 µmol of H₂O₂ per minute.

-

-

-

Superoxide Dismutase (SOD) Activity:

-

Principle: This assay often uses an indirect method, such as the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT). SOD in the sample scavenges the superoxide radicals, thus inhibiting the formation of blue formazan from NBT.[10][21]

-

Protocol:

-

Prepare cell lysate from treated and untreated cells.

-

Prepare a reaction mixture containing phosphate buffer, NBT, and a superoxide-generating system (e.g., riboflavin, which generates radicals upon illumination).[10]

-

Add cell lysate to the mixture.

-

Illuminate the mixture for a set time (e.g., 15 minutes).

-

Measure the absorbance of the resulting formazan at 560 nm.

-

The percentage of NBT reduction inhibition is calculated, and one unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.[11]

-

-

Conclusion and Future Directions